4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of electron donor-acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . They also have potential use as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The BTZ motif is an electron-deficient monomer that can be introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The BTZ fragment is well dispersed in the 2D framework, resulting in a higher fluorescence quantum yield compared to the aggregated BTZ monomer .Chemical Reactions Analysis
The photocatalysts based on the BTZ group were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
BTZ-based compounds exhibit high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich PAA molecules .Scientific Research Applications
Inhibitory Properties and Synthetic Applications
The compound 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, due to its structural components, may have relevance in research focused on carbonic anhydrase inhibitors and in the synthesis of heterocyclic compounds. Thiadiazole and sulfonamide moieties are known to contribute to the inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid.
Carbonic Anhydrase Inhibition : Studies on similar sulfonamide derivatives, such as 1,3,4-thiadiazole-2,5-bissulfonamide, have shown their potential as carbonic anhydrase inhibitors, a property that could extend to related compounds. These inhibitors play a significant role in designing pharmacological agents for conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Conroy, & Maren, 1996).
Synthesis of Drug-like Molecules : The structural motifs present in the compound are also involved in the synthesis of various drug-like molecules. For instance, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the utility of thiadiazole compounds in generating diverse pharmacologically active agents (Park et al., 2009).
Antiproliferative Activities : Compounds with thiadiazole and sulfonamide groups have been explored for their antiproliferative activities against various cancer cell lines. For example, pyrazole-sulfonamide derivatives have shown selective effects against rat brain tumor cells, indicating the potential for related compounds in cancer research (Mert et al., 2014).
Photodynamic Therapy : The incorporation of thiadiazole and sulfonamide moieties in the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields indicates potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves interactions with its targets that result in changes in their function. The compound is known to exhibit fluorescence properties . This is due to the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in photovoltaics and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and emission .
Pharmacokinetics
Similar compounds have been noted for their high stability , which could impact their bioavailability.
Result of Action
Similar compounds have been noted for their fluorescence properties, suggesting that they may cause changes in light absorption and emission at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been noted for its high stability , which suggests that it may be resistant to degradation in various environmental conditions.
Properties
IUPAC Name |
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-19(2)15(21)20-8-6-11(7-9-20)10-16-25(22,23)13-5-3-4-12-14(13)18-24-17-12/h3-5,11,16H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWTZFAQMHELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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